Quinoxalin-5-ol
Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, including Quinoxalin-5-ol, often involves innovative methodologies to achieve the desired structural configurations. For example, Yan et al. (2012) described the synthesis of triazoloquinoxalinones through a tandem reaction involving a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process (Yan et al., 2012). Similarly, Wiethan et al. (2016) reported an efficient one-pot transition metal-free procedure for synthesizing pyrazoloquinoxalinones, highlighting the versatility in quinoxaline synthesis approaches (Wiethan et al., 2016).
Scientific Research Applications
Quinoxalin-5-ol is a nitrogen-containing heterocyclic compound that has been the subject of extensive research due to its wide range of physicochemical and biological activities . Here are six unique applications of Quinoxalin-5-ol:
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Bioactive Molecules
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Dyes
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Fluorescent Materials
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Electroluminescent Materials
- Field : Electronic Engineering
- Application : Quinoxalin-5-ol has been used in the development of various electroluminescent materials .
- Results : The outcomes obtained also vary, but generally, these electroluminescent materials demonstrate a wide range of light-emitting properties when an electric current or field is applied .
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Organic Sensitizers for Solar Cell Applications
- Field : Renewable Energy
- Application : Quinoxalin-5-ol has been used in the development of organic sensitizers for solar cell applications .
- Results : The outcomes obtained also vary, but generally, these organic sensitizers demonstrate a wide range of light-absorbing properties, which are crucial for the efficiency of solar cells .
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Polymeric Optoelectronic Materials
- Field : Optoelectronics
- Application : Quinoxalin-5-ol has been used in the development of polymeric optoelectronic materials .
- Results : The outcomes obtained also vary, but generally, these polymeric optoelectronic materials demonstrate a wide range of light-emitting or light-absorbing properties, which are crucial for the efficiency of optoelectronic devices .
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Anti-Cancer & Anti-Proliferative Activity
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Anti-Microbial Activity
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Anti-Convulsant Activity
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Anti-Tuberculosis Activity
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Anti-Malarial Activity
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Anti-Leishmanial Activity
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Anti-HIV Activity
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Anti-Inflammatory Activity
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Anti-Oxidant Activity
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Anti-Alzheimer’s Activity
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Anti-Diabetic Activity
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Anti-COVID Activity
Safety And Hazards
Future Directions
Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
properties
IUPAC Name |
quinoxalin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDDQFXSNXEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501256, DTXSID40901663 | |
Record name | Quinoxalin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-quinoxalinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-5-ol | |
CAS RN |
17056-99-4 | |
Record name | Quinoxalin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Quinoxalinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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